Lipophilicity Advantage Over Regioisomers
The target compound (3,4-dimethyl substitution) exhibits a computed logP of 1.94 , which is 0.34 log units higher than the 2,4-dimethyl regioisomer (XLogP3 = 1.60) [1] and 1.36 log units higher than the unsubstituted 1-phenylethane-1-sulfonamide (logP = 0.583) [2]. This corresponds to an approximately 2.2-fold higher partition coefficient versus the 2,4-isomer and a 22.9-fold higher partition coefficient versus the unsubstituted phenyl analog, indicating significantly greater lipophilicity imparted by the 3,4-dimethyl arrangement.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, logP) |
|---|---|
| Target Compound Data | logP 1.94 |
| Comparator Or Baseline | 1-(2,4-Dimethylphenyl)ethane-1-sulfonamide: XLogP3 1.60; 1-Phenylethane-1-sulfonamide: logP 0.583 |
| Quantified Difference | ΔlogP = +0.34 (vs 2,4-isomer); ΔlogP = +1.36 (vs unsubstituted phenyl) |
| Conditions | Computed logP (Fluorochem datasheet); XLogP3 (Angene datasheet); logP (Chembase datasheet) |
Why This Matters
Higher lipophilicity directly affects membrane permeability, metabolic stability, and nonspecific binding; the 3,4-isomer's 22-fold higher partition coefficient versus the unsubstituted analog may be critical for applications requiring enhanced lipid bilayer penetration or hydrophobic pocket occupancy.
- [1] Angene Chemical. 1-(2,4-Dimethylphenyl)ethane-1-sulfonamide (CAS 1250731-17-9) Product Technical Datasheet. Catalog No: AG01B8CT. Accessed 2025. View Source
- [2] Chembase.cn. 1-Phenylethane-1-sulfonamide Product Datasheet. Accessed 2025. View Source
